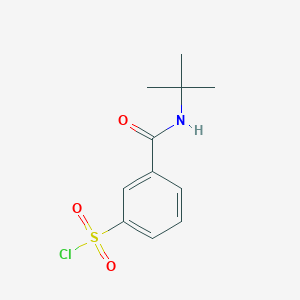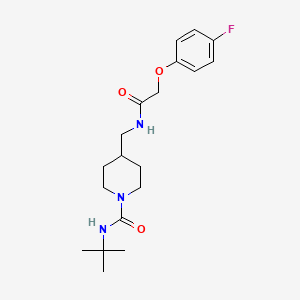![molecular formula C18H13ClN4O2 B2898999 2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034275-31-3](/img/structure/B2898999.png)
2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” is a type of nitrogen-containing heterocycle . It’s a pale yellow solid with a melting point of 188–189 °C .
Synthesis Analysis
The synthesis of this compound involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The yield of the synthesis process is reported to be 92% .Molecular Structure Analysis
The molecular structure of this compound has been characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The IR (ATR) values are 1634, 1605, 1493, 1465, 1414, 1376, 1305, 1284, 1212, 1143, 1087, 1005, 992, 841,750, 737, 693 cm −1 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied, and it has been found that it exhibits antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .Physical And Chemical Properties Analysis
This compound is a pale yellow solid with a melting point of 188–189 °C . It exhibits optical, electrochemical, and semiconductor properties .作用機序
Target of Action
Similar triazolopyrazine derivatives have been reported to exhibit inhibitory activities towards c-met/vegfr-2 kinases . These kinases play crucial roles in cell signaling pathways, particularly in processes such as cell growth, differentiation, and angiogenesis.
Mode of Action
It’s suggested that similar compounds may inhibit the activity of their target kinases, thereby disrupting the associated cell signaling pathways .
Biochemical Pathways
Given its potential inhibitory activity against c-met/vegfr-2 kinases , it may impact pathways related to cell growth, differentiation, and angiogenesis.
Result of Action
Similar compounds have shown antiproliferative activities against various cancer cell lines . This suggests that this compound may also exhibit antiproliferative effects, potentially through the inhibition of its target kinases and disruption of associated cell signaling pathways.
実験室実験の利点と制限
One of the significant advantages of using 2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione in lab experiments is its potential therapeutic applications in cancer and neurological disorders. However, one of the limitations of using this compound is its complex synthesis method, which requires multiple steps and reagents.
将来の方向性
There are several future directions for the research on 2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione. One of the significant directions is to investigate the potential of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound. Furthermore, studies can be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in clinical trials.
合成法
The synthesis of 2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves a multi-step process. The first step involves the reaction of 3-chlorobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(3-chlorobenzyl)-3-oxobutanoate. The second step involves the reaction of ethyl 2-(3-chlorobenzyl)-3-oxobutanoate with hydrazine hydrate to form 2-(3-chlorobenzyl)hydrazinecarboxylate. The final step involves the reaction of 2-(3-chlorobenzyl)hydrazinecarboxylate with phenyl isothiocyanate to form this compound.
科学的研究の応用
2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has shown potential therapeutic applications in various biological studies. One of the significant applications of this compound is its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the main causes of these neurological disorders.
特性
IUPAC Name |
2-[(3-chlorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2/c19-14-6-4-5-13(11-14)12-23-18(25)22-10-9-21(17(24)16(22)20-23)15-7-2-1-3-8-15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKWMRAIKKQZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol](/img/structure/B2898917.png)

![N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898919.png)

![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2898924.png)

![Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B2898928.png)

![5-Fluoro-6-phenyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2898931.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2898935.png)
![N-methyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2898936.png)
![(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one](/img/structure/B2898938.png)
